![molecular formula C9H14ClN3O2 B6168399 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1955554-79-6](/img/no-structure.png)
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
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Description
“3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of extensive research. A method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines . Another method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, which results in a product containing four stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde results in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and future directions may include the development of new synthesis methods and the exploration of new pharmaceutical applications.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride involves the reaction of piperidine with ethyl acetoacetate to form 3-(piperidin-3-yl)but-2-en-1-one, which is then reacted with hydrazine hydrate to form 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "Piperidine", "Ethyl acetoacetate", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with ethyl acetoacetate in the presence of a base catalyst to form 3-(piperidin-3-yl)but-2-en-1-one.", "Step 2: 3-(piperidin-3-yl)but-2-en-1-one is then reacted with hydrazine hydrate in the presence of a base catalyst to form 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid.", "Step 3: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of the compound." ] } | |
CAS RN |
1955554-79-6 |
Product Name |
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride |
Molecular Formula |
C9H14ClN3O2 |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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